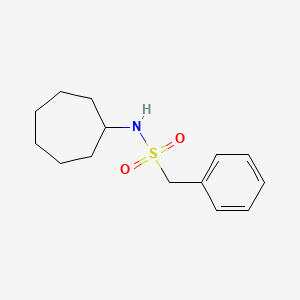![molecular formula C19H11ClFNO B5502895 3-[5-(2-chlorophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5502895.png)
3-[5-(2-chlorophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related furan compounds, such as 3-(5-Nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acids and their derivatives, has been explored in depth. These syntheses often involve complex reactions and meticulous control of conditions to achieve the desired compound with specific configurations (Hirao, Kato, & Kozakura, 1973).
Molecular Structure Analysis
The molecular structure of similar acrylonitrile compounds has been studied, revealing interesting aspects of their crystal structures. These studies provide insights into the bonding, geometry, and overall molecular conformation of the compounds, which are crucial for understanding their chemical behavior (Naveen et al., 2006).
Chemical Reactions and Properties
These compounds are known for their reactivity and can undergo various chemical transformations. Studies have shown that they can participate in multiple-step reactions, often involving the formation of new bonds and structures. These reactions are significant for the synthesis of biologically active compounds and for understanding the chemical nature of these molecules (Trishin, Namestnikov, & Gonchar, 2005).
Physical Properties Analysis
The physical properties of these compounds, like melting points, solubility, and crystal structures, have been a subject of study. These properties are important for the practical handling of the compounds and for their applications in various fields (Asiri, Karabacak, Kurt, & Alamry, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are central to the utility of these compounds. Studies have explored their reactions with different chemicals, providing a comprehensive understanding of their chemical nature and potential applications (Latif, Mishriky, & Girgis, 1975).
科学的研究の応用
Synthesis and Structural Analysis
The synthesis of similar furyl- and phenyl-acrylonitrile derivatives has been explored in several studies, focusing on the chemical reactions and configurations of these compounds. For instance, studies have detailed the synthesis of furan compounds, investigating their steric configurations and the impact of substituents on their properties (Hirao, Kato, & Kozakura, 1973). These insights are crucial for understanding the chemical behavior and potential applications of 3-[5-(2-chlorophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile, highlighting its significance in the synthesis of novel compounds with potential utility in various fields.
Thermodynamic and Physical Properties
Research on the thermodynamic properties of isomeric furyl derivatives has provided valuable information on their stability, sublimation enthalpies, and formation enthalpies. Such studies contribute to optimizing the synthesis, purification, and application processes of these compounds, offering a deeper understanding of their physical and chemical nature (Dibrivnyi et al., 2019). These properties are essential for the development of materials and chemicals that require precise thermal stability and reactivity.
Potential Applications in Material Science
The study of liquid crystalline materials incorporating cyanothiophene and cyanofuran compounds, similar to the core structure of this compound, has shed light on their thermal properties and the stability of their mesophases. These findings are significant for the development of advanced materials with specific optical and thermal characteristics (Miyake, Kusabayashi, & Takenaka, 1984). Such materials could find applications in displays, sensors, and other electronic devices requiring precise thermal and optical properties.
Exploration in Organic Electronics
The compound's structural relatives have been explored as potential acceptors in organic solar cells, emphasizing the importance of acrylonitrile derivatives in the field of organic electronics. For example, studies on soluble asymmetric acrylonitrile derivatives have demonstrated their utility as electron acceptors in bulk heterojunction organic solar cells, highlighting their photovoltaic performance and electronic properties (Kazici et al., 2016). This research opens the door to using this compound and similar compounds in the development of efficient and cost-effective organic solar cells.
作用機序
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically discussed in the context of drug molecules or bioactive compounds. Without specific information or research studies on this compound, it’s not possible to provide details on its mechanism of action .
将来の方向性
特性
IUPAC Name |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-(4-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClFNO/c20-18-4-2-1-3-17(18)19-10-9-16(23-19)11-14(12-22)13-5-7-15(21)8-6-13/h1-11H/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFPNTHNFTUADH-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5502814.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5502831.png)
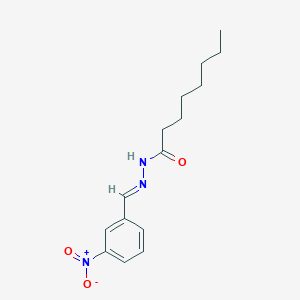

![2-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5502848.png)
![6-methoxy-3-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1-benzofuran-2-carboxamide](/img/structure/B5502852.png)
![4-[(3-methylphenyl)amino]-N'-(3-nitrobenzylidene)butanohydrazide](/img/structure/B5502858.png)
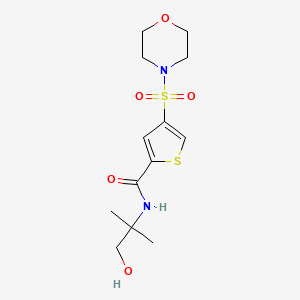
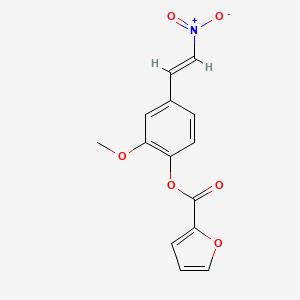
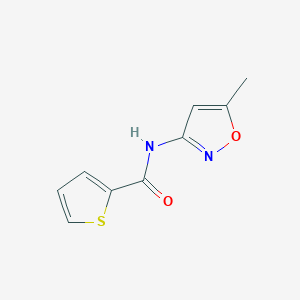
![5-[(4-fluorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5502884.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5502891.png)
